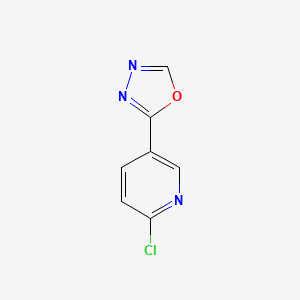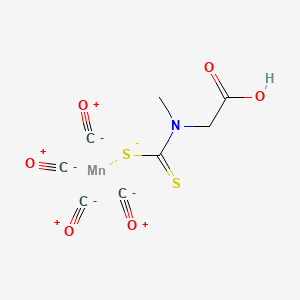
carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese” is a coordination complex that involves carbon monoxide, a carbamodithioate ligand, and manganese. Carbon monoxide is a well-known diatomic molecule with the formula CO, while N-(carboxymethyl)-N-methylcarbamodithioate is an organic ligand that can coordinate to metal centers. Manganese is a transition metal that can form various coordination complexes with different ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of manganese salts with carbon monoxide and the carbamodithioate ligand under controlled conditions. One common method is to start with manganese(II) chloride (MnCl₂) and react it with the carbamodithioate ligand in the presence of a base such as sodium hydroxide (NaOH). The resulting intermediate is then exposed to carbon monoxide gas under pressure to form the final coordination complex.
Industrial Production Methods
Industrial production of such coordination complexes often involves similar synthetic routes but on a larger scale. The reactions are carried out in high-pressure reactors to ensure efficient incorporation of carbon monoxide into the complex. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often affecting the oxidation state of manganese.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation. Its ability to coordinate with different ligands makes it versatile for catalytic applications.
Biology
In biological research, manganese complexes are studied for their potential as mimics of metalloenzymes. These complexes can catalyze reactions similar to those of natural enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
The compound has potential applications in medicine, particularly in the development of imaging agents for magnetic resonance imaging (MRI). Manganese-based complexes can enhance contrast in MRI scans, aiding in the diagnosis of various medical conditions.
Industry
In the industrial sector, manganese complexes are used in the production of fine chemicals and pharmaceuticals. Their catalytic properties are exploited to improve the efficiency and selectivity of chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the carbamodithioate ligand and carbon monoxide to the manganese center. This coordination alters the electronic properties of the manganese, enabling it to participate in various catalytic cycles. The molecular targets include substrates that can coordinate to the manganese center, facilitating their transformation through redox or substitution reactions.
相似化合物的比较
Similar Compounds
Carbonylmanganese complexes: These compounds also involve manganese coordinated with carbon monoxide but may have different ligands.
Manganese carbamodithioate complexes: Similar to the compound but without the carbon monoxide ligand.
Other transition metal carbamodithioate complexes: These involve metals like iron, cobalt, or nickel instead of manganese.
Uniqueness
The uniqueness of “carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese” lies in its specific combination of ligands and metal center, which imparts distinct electronic and catalytic properties. The presence of both carbon monoxide and the carbamodithioate ligand allows for unique reactivity patterns not observed in other similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H6MnNO6S2- |
|---|---|
分子量 |
331.2 g/mol |
IUPAC 名称 |
carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese |
InChI |
InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/p-1 |
InChI 键 |
BYBYPEYFKXEVIY-UHFFFAOYSA-M |
规范 SMILES |
CN(CC(=O)O)C(=S)[S-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


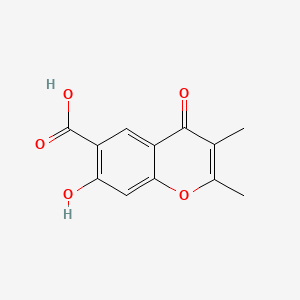
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
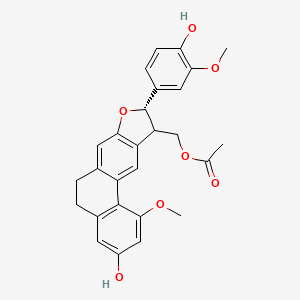
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

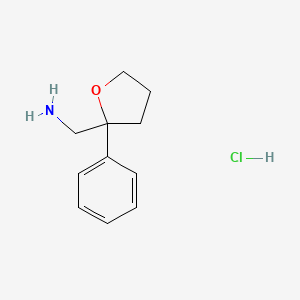
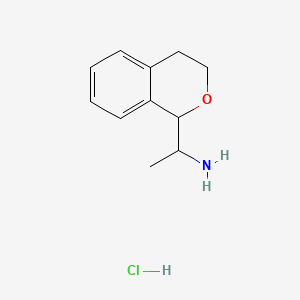
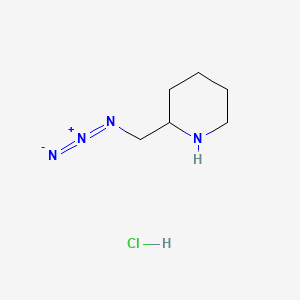
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)

![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
